(7-Methoxy-4a,10-dimethyl-2,3,4,5,6,11-hexahydrobenzo[a]fluoren-4-yl) acetate
Overview
Description
(7-Methoxy-4a,10-dimethyl-2,3,4,5,6,11-hexahydrobenzo[a]fluoren-4-yl) acetate is a complex organic compound with a unique structure It belongs to the class of polycyclic aromatic compounds and is characterized by its multiple fused rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methoxy-4a,10-dimethyl-2,3,4,5,6,11-hexahydrobenzo[a]fluoren-4-yl) acetate involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the Core Structure: The initial step involves the construction of the polycyclic core through cyclization reactions.
Functional Group Introduction: Methoxy and acetate groups are introduced via substitution reactions.
Purification: The final product is purified using techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large reactors to carry out the cyclization and substitution reactions.
Automated Processes: Employing automated systems for precise control of reaction conditions.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(7-Methoxy-4a,10-dimethyl-2,3,4,5,6,11-hexahydrobenzo[a]fluoren-4-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The methoxy and acetate groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for hydrogenation reactions.
Major Products
The major products formed from these reactions include:
Ketones and Aldehydes: From oxidation reactions.
Alcohols and Alkanes: From reduction reactions.
Various Substituted Derivatives: From substitution reactions.
Scientific Research Applications
(7-Methoxy-4a,10-dimethyl-2,3,4,5,6,11-hexahydrobenzo[a]fluoren-4-yl) acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (7-Methoxy-4a,10-dimethyl-2,3,4,5,6,11-hexahydrobenzo[a]fluoren-4-yl) acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
γ-Eudesmol: A similar polycyclic compound with different functional groups.
Carissone: Another polycyclic compound with a similar core structure but different substituents.
Rosifoliol: A related compound with variations in the ring structure and functional groups.
Uniqueness
(7-Methoxy-4a,10-dimethyl-2,3,4,5,6,11-hexahydrobenzo[a]fluoren-4-yl) acetate is unique due to its specific combination of methoxy and acetate groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(7-methoxy-4a,10-dimethyl-2,3,4,5,6,11-hexahydrobenzo[a]fluoren-4-yl) acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O3/c1-13-8-9-19(24-4)21-15-10-11-22(3)18(17(15)12-16(13)21)6-5-7-20(22)25-14(2)23/h6,8-9,20H,5,7,10-12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPIUTHWGJMGJLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC3=C(C2=C(C=C1)OC)CCC4(C3=CCCC4OC(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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